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molecular formula C15H14O2 B8634042 1-(4-Hydroxyphenyl)-2-phenylpropan-1-one CAS No. 724-87-8

1-(4-Hydroxyphenyl)-2-phenylpropan-1-one

Cat. No. B8634042
M. Wt: 226.27 g/mol
InChI Key: JTWHKHFDSOLQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05149866

Procedure details

To a one gallon autoclave reactor is charged 420 g (2.8 mol) of 4'-hydroxyphenylpropiophenone, 116.5 g (3.6 mol) of sulfur, 84 g (1.4 mol) of acetic acid and 189 g (4.2 mol) of dimethylamine. The procedure described in Example 1 is followed and 4'-hydroxyphenylacetic acid product containing less than 100 ppm of total sulfur is obtained.
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
116.5 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step One
[Compound]
Name
4'-hydroxyphenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)C(C2C=CC=CC=2)C)=[CH:4][CH:3]=1.[S].[C:19]([OH:22])(=[O:21])[CH3:20].CNC>>[CH:4]1[C:5]([CH2:8][CH2:20][C:19]([OH:22])=[O:21])=[CH:6][CH:7]=[C:2]([OH:1])[CH:3]=1 |^3:17|

Inputs

Step One
Name
Quantity
420 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C(C)C1=CC=CC=C1)=O
Name
Quantity
116.5 g
Type
reactant
Smiles
[S]
Name
Quantity
84 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
189 g
Type
reactant
Smiles
CNC
Step Two
Name
4'-hydroxyphenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
C1=CC(=CC=C1CCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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